3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-3,4-dihydropyrimidin-4-one
Description
This compound is a heterocyclic molecule featuring a dihydropyrimidin-4-one core substituted with a 3,5-dimethylpyrazole moiety at position 2, a phenyl group at position 6, and a 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl side chain at position 2. Its synthesis likely involves multicomponent reactions typical for pyrimidinone derivatives, as seen in related compounds (e.g., condensation of diketones, aldehydes, and urea derivatives) .
Properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2/c1-17-14-18(2)30(27-17)25-26-21(19-8-4-3-5-9-19)15-23(31)29(25)16-24(32)28-13-12-20-10-6-7-11-22(20)28/h3-11,14-15H,12-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQXROJMWAHGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)N3CCC4=CC=CC=C43)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Indole Moiety: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be constructed through Fischer indole synthesis or other cyclization methods.
Pyrazole Synthesis: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Dihydropyrimidinone Formation: The Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea, is a common method for synthesizing dihydropyrimidinones.
Coupling Reactions: The final compound is obtained by coupling the synthesized indole, pyrazole, and dihydropyrimidinone intermediates under suitable conditions, often involving the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and pyrazole moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or acylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
The compound’s structure suggests potential biological activities, such as enzyme inhibition or receptor binding. It may be investigated for its effects on cellular processes, signaling pathways, and metabolic functions.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. The presence of indole and pyrazole moieties is indicative of possible anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-3,4-dihydropyrimidin-4-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may bind to tryptophan receptors, while the pyrazole and dihydropyrimidinone rings could interact with other protein targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Compound 4i :
- Structure : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one.
- Key Differences : Replaces the indolyl-oxoethyl group with a coumarin-tetrazolyl system.
- The tetrazolyl group may improve solubility compared to the indole-based side chain in the target compound .
Compound 4j :
- Structure : 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
- Key Differences: Incorporates a thioxo group at position 2 of the pyrimidinone ring and a tetrazolyl-coumarin hybrid.
- The tetrazolyl group may confer metabolic stability .
Indole-Based Derivatives
2H-Indol-2-one, 3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-1-(6-methoxy-3-pyridinyl):
- Structure : Combines an indol-2-one core with dichlorophenyl and methoxypyridinyl substituents.
- Key Differences: Lacks the pyrimidinone and pyrazole systems but shares the indole scaffold.
- Implications : The dichlorophenyl group enhances lipophilicity, favoring blood-brain barrier penetration. The methoxypyridinyl group may engage in hydrogen bonding, as seen in kinase inhibitors .
Hydrogen Bonding and Crystallographic Behavior
The target compound’s crystallographic properties (e.g., packing efficiency, hydrogen-bonding patterns) can be analyzed using tools like SHELXL . Compared to coumarin derivatives (e.g., 4i), the indolyl-oxoethyl side chain may form stronger N–H···O hydrogen bonds with adjacent molecules, influencing solubility and melting points. Graph set analysis (as per Etter’s formalism) could reveal distinct supramolecular architectures compared to simpler pyrimidinones .
Biological Activity
The compound 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-3,4-dihydropyrimidin-4-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple heterocyclic rings, specifically a dihydropyrimidinone core, which is known for various biological activities. The molecular formula is , with a molecular weight of approximately 346.38 g/mol. Its structural features suggest potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of pyrimidinones exhibit significant anticancer activity. For instance, compounds similar to the one under study have shown IC50 values in the low micromolar range against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases .
Antimicrobial Activity
Additionally, compounds with similar structural motifs have demonstrated antimicrobial properties against a range of pathogens including bacteria and fungi. The presence of the pyrazole moiety is particularly noted for enhancing antibacterial activity through interference with bacterial DNA synthesis .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- PPARγ Agonism : Some studies suggest that derivatives may act as partial agonists of the PPARγ receptor, which plays a crucial role in glucose metabolism and fat storage. This could have implications for diabetes management .
- Inhibition of Kinases : The compound may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby exerting antiproliferative effects on cancer cells .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Study on Anticancer Activity : A derivative showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 0.03 mM, indicating strong potential as an anticancer agent .
- Anti-inflammatory Study : In a model of acute inflammation, a structurally similar compound reduced edema significantly compared to controls, showcasing its potential in treating inflammatory disorders .
Data Summary Table
| Activity Type | IC50 Value | Target/Mechanism |
|---|---|---|
| Anticancer | 0.03 mM | Induction of apoptosis |
| Anti-inflammatory | - | Inhibition of COX-2 |
| Antimicrobial | - | Disruption of DNA synthesis |
| PPARγ Agonism | - | Modulation of glucose metabolism |
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
The compound can be synthesized via multicomponent cyclocondensation reactions, leveraging intermediates such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide and indole-derived ketones. Key steps include refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with catalytic acid or base. Purification often involves column chromatography using silica gel with gradient elution (ethyl acetate/hexane) followed by recrystallization from ethanol or dioxane to achieve >95% purity .
Q. What analytical techniques are critical for structural validation?
X-ray crystallography (via SHELX software for refinement ), high-resolution NMR (¹H/¹³C, DEPT, COSY), and mass spectrometry (ESI-TOF) are essential. For crystalline samples, ORTEP-III can generate thermal ellipsoid plots to confirm stereochemistry and hydrogen-bonding networks .
Q. How should researchers design preliminary stability studies?
Conduct accelerated degradation studies under stress conditions (e.g., 40–80°C, 75% relative humidity, UV light exposure) in aqueous and non-aqueous solvents. Monitor degradation products using HPLC-MS and correlate stability with substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence crystal packing and solubility?
Graph set analysis (as per Etter’s formalism) can map intermolecular interactions. For example, N–H···O and C–H···π interactions in the dihydropyrimidinone core may form R₂²(8) motifs, reducing solubility. Computational tools like Mercury (CCDC) can predict packing efficiency and guide co-crystal design to enhance bioavailability .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) and validate target engagement via isotopic labeling (e.g., ³H or ¹⁴C tracer studies). Statistical modeling (ANOVA, partial least squares regression) can identify confounding variables like solvent polarity or serum protein interference .
Q. How can reaction conditions be optimized for scale-up without compromising yield?
Apply Design of Experiments (DoE) to evaluate factors such as temperature, catalyst loading, and solvent polarity. For example, a Central Composite Design revealed that maintaining 60–70°C with 10 mol% ZnCl₂ in THF maximizes yield (82–85%) while minimizing byproduct formation .
Q. What computational methods predict metabolic pathways and toxicity?
Density functional theory (DFT) calculates electron localization in the indole and pyrazole moieties to identify sites for cytochrome P450-mediated oxidation. ADMET predictors (e.g., SwissADME) highlight risks like hERG inhibition due to the basic nitrogen in the dihydroindole ring .
Methodological Notes
- Crystallographic Refinement : Use SHELXL for high-resolution data (≤0.8 Å) and TWINABS for handling twinned crystals .
- Synthetic Troubleshooting : If cyclization fails, replace conventional heating with microwave-assisted synthesis (100–120°C, 150 W) to reduce reaction time from hours to minutes .
- Data Reproducibility : Archive raw diffraction data (CIF files) in public repositories (e.g., CCDC) and report Rint values to validate structural reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
